3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide
Overview
Description
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.25 g/mol It is characterized by a spirocyclic structure, which includes a diazaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2,4-Dioxo-1,3-diazaspiro[44]nonan-3-yl}propanamide typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile: Similar structure but with a nitrile group instead of an amide.
2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid: Contains a carboxylic acid group instead of a propanamide.
Uniqueness
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide is unique due to its specific spirocyclic structure and the presence of both amide and diazaspiro nonane functionalities. This combination of features makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c11-7(14)3-6-13-8(15)10(12-9(13)16)4-1-2-5-10/h1-6H2,(H2,11,14)(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYGHOKZPQVHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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